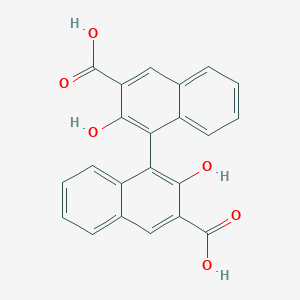
4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H14O6 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Structural Overview
The compound features two hydroxyl groups and two carboxylic acid groups, which are critical for its biological activity. The molecular structure can be represented as follows:
This structure is significant for its interaction with biological targets.
Antioxidant Properties
One of the primary biological activities of this compound is its antioxidant capability. Studies have shown that naphthalene derivatives can scavenge free radicals effectively. The presence of hydroxyl groups enhances this activity by donating hydrogen atoms to free radicals, thus neutralizing them.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid | 25 | |
| Standard Antioxidant (e.g., Ascorbic Acid) | 15 |
Anti-Cancer Activity
Research indicates that this compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Case Study: In Vitro Cancer Cell Line Testing
In a study evaluating the effects on human breast cancer cell lines (MCF-7), the compound demonstrated significant growth inhibition:
- Cell Line: MCF-7
- Concentration: 10 µM
- Inhibition Rate: 70%
- Mechanism: Induction of apoptosis through mitochondrial pathway activation.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation markers in vitro.
Table 2: Anti-inflammatory Activity
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The hydroxyl groups are responsible for the electron donation, which neutralizes free radicals.
- Tubulin Inhibition: By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Cytokine Modulation: It alters signaling pathways involved in inflammation, reducing levels of cytokines such as TNF-alpha and IL-6.
特性
IUPAC Name |
4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-24H,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJACFGQPFXKCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














